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Scale-up synthesis of 2-Chloro-5cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Chloro-5cyanobenzenesulfonamide

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An Application Note and Protocol for the Scale-up Synthesis of **2-Chloro-5-cyanobenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of **2-Chloro-5-cyanobenzenesulfonamide**, an important intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonation of 2-chlorobenzonitrile, followed by the amidation of the resulting sulfonyl chloride. This protocol emphasizes safe laboratory practices, scalability, and high-yield production. All quantitative data, experimental procedures, and safety information are presented in a clear and structured format for ease of use by professionals in the field.

Chemical Properties and Safety Information

2-Chloro-5-cyanobenzenesulfonamide is a substituted aromatic sulfonamide. A summary of its key chemical properties is provided below.



Property	Value	Reference
CAS Number	1939-76-0	[1][2][3]
Molecular Formula	C7H5CIN2O2S	[1][2]
Molecular Weight	216.65 g/mol	[1][2]
IUPAC Name	2-chloro-5- cyanobenzenesulfonamide	[1]
Appearance	Off-white to pale yellow solid (typical)	
Melting Point	Not specified in search results	_

Safety Summary: The compound and key reagents require careful handling in a controlled laboratory environment.



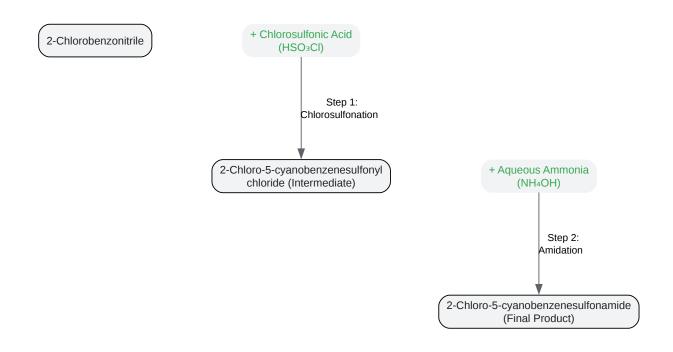
Compound	Hazard Statements (GHS)	Safety Precautions
2-Chloro-5- cyanobenzenesulfonamide	H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[1]
2-Chlorobenzonitrile	Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A)	Use in a fume hood, wear PPE (gloves, goggles, lab coat), avoid inhalation and contact with skin/eyes.
Chlorosulfonic Acid	H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), EUH014 (Reacts violently with water)	Handle with extreme care in a fume hood. Use acid-resistant gloves and face shield. Add to other reagents slowly and control temperature. Quench with extreme caution.
Aqueous Ammonia	H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)	Use in a well-ventilated fume hood. Avoid inhaling vapors. Wear appropriate PPE.

Synthetic Pathway

The synthesis proceeds in two primary steps:

- Chlorosulfonation: 2-Chlorobenzonitrile is reacted with excess chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position.
- Amidation: The intermediate, 2-chloro-5-cyanobenzenesulfonyl chloride, is reacted with aqueous ammonia to form the final sulfonamide product.





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Caption: Synthetic scheme for **2-Chloro-5-cyanobenzenesulfonamide**.

Detailed Experimental Protocol

This protocol is designed for a 100 g scale synthesis of the final product. Adjustments may be necessary based on specific laboratory equipment and conditions.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl chloride (Intermediate)

Materials and Reagents:



Reagent	M.W.	Quantity	Moles	Equiv.
2- Chlorobenzonitril e	137.56	75.0 g	0.545	1.0
Chlorosulfonic Acid	116.52	225 mL (416 g)	3.57	6.5

Procedure:

- Equip a 1 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel connected to a gas scrubber (to neutralize HCl off-gas).
- Charge the reactor with chlorosulfonic acid (225 mL).
- Begin stirring and cool the acid to 0-5 °C using a circulating chiller.
- Slowly add 2-chlorobenzonitrile (75.0 g) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for an additional 2 hours.
- Gently heat the mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Cool the reaction mixture back to room temperature.
- In a separate, larger reactor (5 L), prepare a stirred mixture of crushed ice and water (2.5 kg).
- Very slowly and carefully, add the reaction mixture to the ice-water slurry, ensuring the
 quench temperature is maintained below 20 °C. This step is highly exothermic and will
 generate significant amounts of HCl gas.
- The solid product will precipitate. Stir the slurry for 1 hour to ensure complete precipitation.



- Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH ~7).
- Dry the crude 2-chloro-5-cyanobenzenesulfonyl chloride intermediate under vacuum at 40
 °C. This intermediate is moisture-sensitive and should be used promptly in the next step.

Step 2: Synthesis of 2-Chloro-5-cyanobenzenesulfonamide (Final Product)

Materials and Reagents:

Reagent	M.W.	Quantity	Moles	Equiv.
2-Chloro-5- cyanobenzenesu Ifonyl chloride	236.07	~128 g (crude)	~0.545	1.0
Aqueous Ammonia (28- 30%)	17.03 (NH₃)	600 mL	~9.6	~17.6
Dichloromethane (DCM)	84.93	750 mL	-	-

Procedure:

- Equip a 2 L jacketed glass reactor with a mechanical stirrer and temperature probe.
- Charge the reactor with aqueous ammonia (600 mL) and cool to 0-5 °C.
- In a separate beaker, dissolve the crude sulfonyl chloride intermediate (~128 g) in dichloromethane (750 mL).
- Slowly add the DCM solution of the intermediate to the cold aqueous ammonia over 60-90 minutes, maintaining the internal temperature below 15 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 3-4 hours.

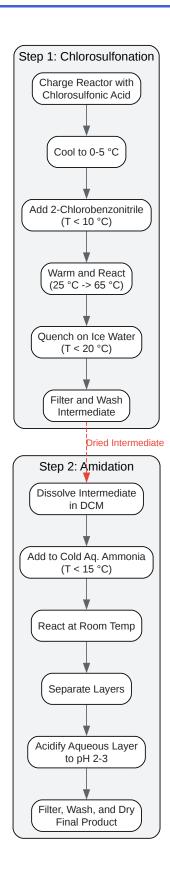


- Monitor the reaction by TLC or HPLC to confirm the disappearance of the sulfonyl chloride intermediate.
- Stop the stirring and allow the layers to separate. Remove the lower organic (DCM) layer.
- Slowly and carefully acidify the remaining aqueous layer with concentrated HCl (~37%) to pH
 2-3 while stirring. The final product will precipitate as a solid.
- Cool the slurry to 5-10 °C and stir for 1 hour to maximize crystallization.
- Filter the solid product using a Buchner funnel.
- Wash the filter cake with cold water (3 x 300 mL).
- Dry the purified **2-Chloro-5-cyanobenzenesulfonamide** in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow and Data

The overall workflow from starting material to final product is depicted below.





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Caption: Process workflow for the synthesis of **2-Chloro-5-cyanobenzenesulfonamide**.



Expected Results:

Parameter	Target Value
Theoretical Yield	118.1 g
Typical Actual Yield	95 - 106 g
Overall Yield %	80 - 90%
Purity (HPLC)	> 98%

Conclusion

This application note provides a robust and scalable two-step synthesis for **2-Chloro-5-cyanobenzenesulfonamide**. By carefully controlling reaction temperatures and following the outlined safety procedures, researchers can reliably produce high-purity material suitable for further applications in drug discovery and development. The use of common reagents and straightforward unit operations makes this protocol amenable to standard chemical production facilities.

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- To cite this document: BenchChem. [Scale-up synthesis of 2-Chloro-5cyanobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371306#scale-up-synthesis-of-2-chloro-5cyanobenzenesulfonamide]



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